Product packaging for Fmoc-Lys(Pal-Glu-OtBu)-OH(Cat. No.:)

Fmoc-Lys(Pal-Glu-OtBu)-OH

Cat. No.: B2756982
M. Wt: 792.1 g/mol
InChI Key: LQQXBYSAGYOQJW-ZAQUEYBZSA-N
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Description

Contextualizing Fmoc-Lys(Pal-Glu-OtBu)-OH within Contemporary Peptide Chemistry

In modern peptide chemistry, the synthesis of simple linear peptides has evolved towards the creation of more complex and functionalized molecules. This includes peptides conjugated to other moieties such as lipids, carbohydrates, or cytotoxic drugs. These modifications can enhance the therapeutic properties of peptides, such as their stability, bioavailability, and targeting capabilities. chemimpex.com The creation of these sophisticated structures relies heavily on the use of orthogonally protected amino acid building blocks. peptide.com

Orthogonal protection strategy refers to the use of multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others. peptide.com This allows for the selective modification of different parts of a molecule in a controlled manner. This compound is a prime example of such a building block, designed to introduce a specific functional handle onto a peptide chain.

The Fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). nih.gov Its key advantage is its lability to basic conditions, typically a solution of piperidine (B6355638), which does not affect the acid-labile protecting groups commonly used for amino acid side chains or the linkage to the solid support. nih.govscispace.com This orthogonality is fundamental to the step-by-step assembly of peptide chains. nih.gov

The use of pre-modified amino acid derivatives like this compound streamlines the synthesis of complex conjugates. Instead of performing multi-step modifications on a fully assembled peptide in solution, which can be inefficient and lead to side reactions, the desired functionality is incorporated into a single amino acid building block that can be directly used in SPPS. This approach offers greater control and efficiency in the synthesis of molecules like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). medchemexpress.comchemsrc.com

Rationale for the Molecular Design of this compound for Peptide Conjugation

The specific structure of this compound is meticulously designed to serve a distinct purpose in peptide conjugation. Each component of the molecule plays a crucial role:

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: As mentioned, the Fmoc group serves as the temporary protecting group for the α-amino group of the lysine (B10760008). nih.gov This allows the lysine derivative to be incorporated into a growing peptide chain during standard Fmoc-based SPPS. nih.gov Once the peptide sequence is assembled, the Fmoc group can be selectively removed to allow for further elongation of the peptide chain. nih.gov

Lysine (Lys) Core: Lysine is a versatile amino acid for conjugation due to its side chain, which contains a primary amino group (the ε-amino group). This side chain provides a convenient point of attachment for various functional groups without interfering with the peptide backbone. In this specific molecule, the ε-amino group is acylated with the Pal-Glu-OtBu moiety. researchdisclosure.com

Pal-Glu-OtBu Side-Chain Linker: This component is the key to the molecule's functionality in conjugation. It is a dipeptide-lipid linker composed of:

Palmitoyl (B13399708) (Pal) group: This is a 16-carbon saturated fatty acid. iris-biotech.de The introduction of this lipophilic tail is a common strategy to enhance the binding of peptide drugs to plasma proteins like albumin, thereby extending their in vivo half-life. chemimpex.comiris-biotech.de This is the principle behind the long-acting GLP-1 analogue, liraglutide (B1674861), which utilizes a similar palmitoylated glutamic acid linker. iris-biotech.deiris-biotech.debiosynth.com

Glutamic acid (Glu): This amino acid acts as a spacer, connecting the palmitoyl group to the lysine side chain. iris-biotech.de

In essence, the molecular design of this compound provides a pre-packaged, orthogonally protected building block for introducing a lipophilic handle onto a peptide. This facilitates the synthesis of lipopeptides with improved pharmacokinetic profiles. chemimpex.com The use of this building block is particularly relevant in the development of peptide-based therapeutics, such as those for metabolic diseases. biosynth.comchemicalbook.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 1491158-62-3 chemsrc.combiosynth.com
Molecular Formula C46H69N3O8 biosynth.comnih.gov
Molecular Weight 792.06 g/mol biosynth.com
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid nih.gov

Table 2: Components of this compound and Their Functions

ComponentFunctionKey Feature
Fmoc Group α-Amino protecting groupBase-labile, enables use in Fmoc-SPPS nih.gov
Lysine Amino acid coreProvides ε-amino group for side-chain attachment researchdisclosure.com
Palmitoyl Group Lipophilic moietyIncreases lipophilicity and potential for albumin binding iris-biotech.deiris-biotech.de
Glutamic Acid SpacerConnects palmitoyl group to lysine iris-biotech.de
OtBu Group γ-Carboxyl protecting groupAcid-labile, allows for selective deprotection peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H69N3O8 B2756982 Fmoc-Lys(Pal-Glu-OtBu)-OH

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXBYSAGYOQJW-ZAQUEYBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Lys Pal Glu Otbu Oh

Solution-Phase Synthetic Routes for the Lysine-Glutamic Acid Building Block

While solid-phase peptide synthesis (SPPS) has become the dominant methodology in research settings, solution-phase synthesis remains highly relevant for the large-scale industrial production of specific peptide fragments or complex building blocks like Fmoc-Lys(Pal-Glu-OtBu)-OH. wikipedia.org The solution-phase approach offers advantages in terms of scalability and purification of intermediates, which is critical for ensuring the final purity of the target compound.

Precursor Derivatization and Intermediate Synthesis Strategies

The synthesis of the core Lysine-Glutamic acid portion of this compound in solution phase involves a multi-step process requiring careful selection and manipulation of protecting groups. A common strategy involves the initial preparation of a palmitoylated glutamic acid derivative.

A typical synthetic sequence is outlined below:

Palmitoylation of Glutamic Acid : The synthesis begins with the reaction of palmitic acid with a suitably protected glutamic acid, specifically H-Glu-OtBu. The γ-carboxyl group of glutamic acid is protected as a tert-butyl (OtBu) ester to prevent its participation in subsequent coupling reactions. The N-terminus of the glutamic acid is free to react with an activated form of palmitic acid.

Activation of Palmitic Acid : Palmitic acid is activated to facilitate its coupling to the glutamic acid derivative. This can be achieved by converting it into an active ester, such as an N-Hydroxysuccinimide (OSu) ester (Palmitoyl-OSu), using coupling reagents like dicyclohexylcarbodiimide (DCC).

Coupling to form Pal-Glu-OtBu : The activated palmitic acid (Palmitoyl-OSu) is then reacted with H-Glu-OtBu to form the dipeptide fragment Palmitoyl-Glu-OtBu. google.com

Activation of the Dipeptide : The newly formed Palmitoyl-Glu-OtBu dipeptide is then activated at its free carboxyl group. Similar to the activation of palmitic acid, this can be accomplished using DCC and HOSu to create the Palmitoyl-Glu(OSu)-OtBu activated ester. google.com

Final Coupling to Lysine (B10760008) : This activated intermediate is subsequently reacted with Fmoc-Lys-OH, where the α-amino group is protected by the Fmoc group, to yield the final target molecule, this compound. google.com

This step-wise approach in solution allows for the purification of each intermediate, ensuring high purity of the final building block before its potential integration into a larger peptide sequence via solid-phase synthesis.

Coupling Reactions in Solution-Phase Preparations

The formation of the amide bonds—first between palmitic acid and glutamic acid, and second between the Pal-Glu-OtBu moiety and lysine—is the central transformation in this synthesis. These coupling reactions are condensation reactions that require the activation of a carboxyl group to make it susceptible to nucleophilic attack by an amino group. ekb.eg

In solution-phase synthesis, carbodiimides are common coupling reagents. wikipedia.org

Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. DCC activation leads to the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be removed by filtration. EDC is often preferred for solution-phase couplings because its urea byproduct is water-soluble and can be easily removed by aqueous work-up. wikipedia.org

To enhance coupling efficiency and minimize the risk of racemization, additives are often included. wikipedia.org

1-Hydroxybenzotriazole (HOBt) and its aza-derivative 1-Hydroxy-7-aza-benzotriazole (HOAt) can react with the O-acylisourea intermediate formed during carbodiimide activation to generate active esters. These esters are more reactive and less prone to racemization. wikipedia.org

Newer coupling reagents, such as uronium/iminium salts like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) , are also employed and can be used in conjunction with bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA). nih.gov

The choice of solvent is also critical, with dichloromethane (DCM) and dimethylformamide (DMF) being common options for these types of reactions. nih.gov

Reagent ClassExample(s)Role in Coupling
CarbodiimidesDCC, EDCCarboxyl group activation
AdditivesHOBt, HOAtSuppress racemization, form active esters
Uronium SaltsTBTUCoupling reagent
BasesEt3N, DIPEANeutralize protonated amines

Copper(II) Lysinate Assistance in Convergent Synthesis

In the synthesis of complex peptides, convergent strategies, where protected peptide fragments are synthesized separately and then combined, are often employed to improve efficiency. unibo.it While not explicitly documented for the direct synthesis of the this compound building block itself, the use of metal ions, particularly copper(II), is a known strategy to facilitate specific couplings and protect certain functional groups.

Complexing agents based on Co(II) or other metals can be used to block the α-amino and α-carboxylic acid functionalities of an amino acid, allowing for selective protection of a side-chain functionality. biosynth.com This principle can be extended to more complex fragment condensations. Copper(II) complexes with amino acids and peptides can serve to temporarily protect the N-terminus and activate the C-terminus for coupling, or to control the conformation of a peptide fragment to favor a specific reaction. This approach is particularly valuable in the synthesis of long peptides where aggregation and folding can be significant challenges. unibo.it The application of such advanced techniques underscores the continuous development of more efficient and selective methods in peptide chemistry.

Solid-Phase Integration Strategies for this compound

The pre-synthesized this compound building block is designed for incorporation into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). biosynth.comcymitquimica.com SPPS has revolutionized peptide synthesis by immobilizing the growing peptide chain on an insoluble resin support, which simplifies the purification process to simple filtration and washing steps after each reaction. oup.combiotage.com

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) and Application to this compound

Fmoc-SPPS is the predominant method for peptide synthesis due to its use of milder reaction conditions compared to the older Boc/Benzyl strategy. biotage.comnih.gov The process involves a series of repetitive cycles.

The Core SPPS Cycle:

Resin Attachment : The first amino acid of the target peptide is anchored to an insoluble polymer resin via its C-terminus. oup.com Common resins include Wang or 2-chlorotrityl chloride resin for peptides with a C-terminal carboxylic acid. uci.edu

Nα-Deprotection : The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed. This is typically achieved by treatment with a mild base, most commonly a solution of 20% piperidine (B6355638) in DMF. biotage.comuci.edu The fluorenyl moiety released has a strong UV absorbance, which can be used to monitor the reaction's progress. nih.gov

Coupling : The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus of the resin-bound peptide. oup.com For a specialized building block like this compound, it would be introduced at the appropriate point in the sequence just like any other protected amino acid.

Washing : After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF to remove excess reagents and byproducts. oup.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net

Protecting Group Orthogonality and Side-Chain Protection Schemes for Lysine and Glutamic Acid Moieties

The success of Fmoc-SPPS hinges on the concept of orthogonality . nih.govspringernature.com This principle dictates that the different classes of protecting groups used in the synthesis must be removable under distinct chemical conditions, allowing for selective deprotection of one type of group while others remain intact. biosynth.comiris-biotech.de

In the context of this compound and its use in SPPS, a three-tiered orthogonal scheme is employed:

Temporary Nα-Protection : The Fmoc group is used for the temporary protection of the α-amino group. It is base-labile and removed at every cycle with piperidine. iris-biotech.dealtabioscience.com

Permanent Side-Chain Protection : The side chains of the amino acids in the growing peptide, as well as those within the building block itself, are protected with acid-labile groups. In this compound, the γ-carboxyl of glutamic acid is protected by a tert-butyl (OtBu) group. cymitquimica.comnovacellbio.com Similarly, if other trifunctional amino acids are present in the main peptide chain, their side chains would also have acid-labile protection (e.g., Boc for Lysine, Trt for Asparagine, tBu for Serine). nih.goviris-biotech.de These groups are stable to the basic conditions of Fmoc removal but are cleaved by strong acid (TFA) during the final cleavage step. iris-biotech.dealtabioscience.com

Resin Linker : The bond connecting the peptide to the solid support is also designed to be acid-labile, allowing the peptide to be released during the final TFA cleavage step. nih.gov

The specific protecting groups on the this compound building block are chosen for their compatibility with this scheme. The OtBu group on the glutamic acid side chain is a standard choice in Fmoc/tBu chemistry, providing robust protection that is efficiently removed with TFA. peptide.comnbinno.com The ε-amino group of the lysine is acylated with the palmitoyl-glutamic acid moiety, which is a stable amide bond and thus does not require a traditional protecting group. The α-amino group of the lysine is protected with the base-labile Fmoc group, allowing it to be coupled to the growing peptide chain on the resin. novacellbio.com

Protecting GroupMoiety ProtectedDeprotection ConditionClassification
Fmoc α-Amino group20% Piperidine in DMFTemporary
OtBu (tert-butyl)γ-Carboxyl of Glutamic AcidStrong Acid (e.g., 95% TFA)Permanent
Boc (tert-butyloxycarbonyl)ε-Amino of Lysine (in main chain)Strong Acid (e.g., 95% TFA)Permanent
Resin Linker (e.g., Wang)C-terminal CarboxylStrong Acid (e.g., 95% TFA)Permanent

This carefully designed orthogonality ensures that the complex side chain of this compound remains intact throughout the synthesis, and the peptide chain can be elongated in a controlled, stepwise manner. biosynth.comresearchgate.net

Activated Esters and Coupling Reagent Systems for Peptide Bond Formation

The formation of the two peptide bonds in this compound—one between palmitic acid and the α-amine of glutamic acid, and the other between the γ-carboxyl of the Pal-Glu-OtBu moiety and the ε-amine of Fmoc-L-lysine—relies on the activation of the carboxylic acid groups. This activation is crucial for facilitating the nucleophilic attack by the amino group, thereby forming a stable amide linkage.

In liquid-phase synthesis, a common strategy involves the in-situ formation of activated esters. For instance, N-hydroxysuccinimide (HOSu) can be reacted with a carboxylic acid in the presence of a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting OSu-ester is a reactive intermediate that readily couples with an amino group. One patented method for the synthesis of a lysine tripeptide fragment involves the use of DCC and HOSu for the activation steps.

In solid-phase peptide synthesis (SPPS), a variety of coupling reagents are utilized to drive the amide bond formation to completion. These reagents are often categorized as uronium/aminium or phosphonium salts. Commonly used coupling reagents in Fmoc-based SPPS include:

Uronium/Aminium Reagents:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

Carbodiimide Reagents:

DCC (N,N'-Dicyclohexylcarbodiimide)

DIC (N,N'-Diisopropylcarbodiimide)

These coupling reagents are typically used in conjunction with an additive, such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®, which acts as a racemization suppressant. The choice of coupling reagent and base (e.g., N,N-diisopropylethylamine - DIPEA) can significantly impact the reaction rate, yield, and the stereochemical integrity of the final product.

The table below summarizes some of the commonly used coupling systems in peptide synthesis, which are applicable to the formation of this compound.

Coupling Reagent ClassExample ReagentsAdditivesKey Characteristics
Carbodiimides DCC, DICHOBt, Oxyma Pure®Widely used, cost-effective. By-products can be problematic for purification (especially with DCC).
Uronium/Aminium Salts HBTU, TBTU, HATU(Often contain HOBt or HOAt in their structure)High coupling efficiency, fast reaction rates. HATU is particularly effective for sterically hindered couplings.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization.

Comparative Analysis of Synthetic Approaches: Yield, Purity, and Scalability

The choice between liquid-phase and solid-phase synthesis for this compound depends on a trade-off between several factors, including yield, purity, and scalability.

Solid-Phase Peptide Synthesis (SPPS) , in contrast, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com A major advantage of SPPS is the simplified purification process, where excess reagents and by-products are removed by simple filtration and washing of the resin. bachem.com This allows for the use of a large excess of reagents to drive reactions to completion, leading to high yields for each coupling step. SPPS is also amenable to automation, which is beneficial for laboratory-scale synthesis and high-throughput applications. bachem.com However, for large-scale industrial production, the cost of the resin and the large volumes of solvents required can be significant drawbacks. bachem.com Furthermore, challenges such as peptide aggregation on the resin can arise, particularly for hydrophobic or long peptide sequences. bioduro.com

FeatureLiquid-Phase SynthesisSolid-Phase Synthesis
Yield Can be lower overall due to losses during intermediate purification steps. creative-peptides.comGenerally high for each coupling step due to the use of excess reagents. bachem.com
Purity High purity can be achieved through purification of intermediates. creative-peptides.comHigh crude purity is often obtained, with purification performed on the final product.
Scalability Well-suited for large-scale production in standard reactors. neulandlabs.comCan be less cost-effective for very large scales due to resin and solvent costs. bachem.com
Labor More labor-intensive due to manual purification steps. creative-peptides.comAmenable to automation, reducing manual labor. bachem.com

For the industrial production of a building block like this compound, a convergent approach is often favored, where fragments are synthesized separately and then combined. This can leverage the advantages of both liquid-phase and solid-phase methods.

Stereochemical Considerations and Control in this compound Synthesis

The stereochemical integrity of this compound is of paramount importance, as the biological activity of the final peptide drug is highly dependent on the correct chirality of its constituent amino acids. The starting materials for the synthesis are the L-enantiomers of lysine and glutamic acid. Maintaining this stereochemistry throughout the synthetic process is a critical challenge.

The primary risk to stereochemical purity is racemization , the conversion of a chiral center into a mixture of enantiomers. In peptide synthesis, the α-carbon of the activated amino acid is susceptible to racemization, particularly during the coupling step. nih.govpeptide.com The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate under basic conditions, which can readily deprotonate and reprotonate to form a racemic mixture.

Several factors can influence the extent of racemization:

Coupling Reagents: The choice of coupling reagent has a significant impact on racemization. While highly reactive reagents can lead to faster coupling, they can also increase the risk of epimerization. The addition of racemization-suppressing additives like HOBt or Oxyma Pure® is a standard practice to minimize this side reaction. peptide.com

Base: The type and amount of base used during the coupling reaction can also affect stereochemical purity. Stronger bases and prolonged reaction times can increase the likelihood of racemization.

Amino Acid Structure: Certain amino acids are more prone to racemization than others. While lysine and glutamic acid are not among the most susceptible (like histidine or cysteine), care must still be taken. peptide.com

Protecting Groups: The N-terminal protecting group can also play a role. The urethane-based Fmoc group is generally considered to provide good protection against racemization.

To ensure the high enantiomeric purity of the final product, several control strategies are employed:

Use of High-Purity Starting Materials: The synthesis begins with enantiomerically pure L-lysine and L-glutamic acid derivatives.

Optimized Reaction Conditions: Careful selection of coupling reagents, additives, bases, and solvents, as well as control of reaction temperature and time, are crucial to minimize racemization.

Analytical Monitoring: Throughout the synthesis and for the final product, analytical techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) are used to determine the enantiomeric purity and quantify any potential racemization.

While some commercial sources have confusingly described this compound as "racemic", this likely refers to the availability of a racemic mixture for research purposes and not that the stereochemistry is uncontrolled during syntheses intended for pharmaceutical applications. cymitquimica.comcoreychem.com For use in GMP-compliant synthesis of peptide drugs, the enantiomeric purity of this building block is expected to be very high.

Advanced Applications of Fmoc Lys Pal Glu Otbu Oh in Bioconjugation and Therapeutics

Design and Synthesis of Lipopeptide Therapeutics

Lipidation significantly alters the physicochemical properties of peptides, increasing their lipophilicity and enabling them to bind to circulating proteins like serum albumin. iris-biotech.de This binding creates a circulating reservoir, protecting the peptide from enzymatic degradation and reducing its renal clearance, thereby extending its half-life. iris-biotech.denih.gov The design of such lipopeptides involves careful selection of the fatty acid, the linker connecting it to the peptide, and the site of attachment.

The synthesis of these complex molecules is often accomplished using Solid-Phase Peptide Synthesis (SPPS). nih.gov Fmoc-Lys(Pal-Glu-OtBu)-OH is a critical building block in this process, providing a pre-functionalized lysine (B10760008) residue ready for incorporation into the peptide sequence. biosynth.comcymitquimica.com The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group of lysine, while the tert-butyl (OtBu) group protects the carboxyl group of the glutamic acid linker, allowing for controlled, stepwise assembly of the peptide chain. cymitquimica.comadventchembio.com

Role of this compound in Liraglutide (B1674861) Analogues

This compound is integral to the synthesis of Liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. nih.gov Liraglutide's structure is based on human GLP-1, but with two key modifications: an arginine-for-lysine substitution at position 34 and, most importantly, the acylation of the lysine at position 26 with a palmitoyl (B13399708) group via a glutamic acid spacer. researchgate.net This N-ε-(γ-L-glutamyl(N-α-hexadecanoyl)) lysine side chain is introduced into the peptide sequence using this compound. iris-biotech.de The use of this pre-formed building block streamlines the synthesis process, ensuring precise and efficient incorporation of the complex lipid moiety. google.com

Strategies for Palmitoyl-Glutamic Acid Side Chain Incorporation

There are two primary strategies for incorporating the palmitoyl-glutamic acid side chain onto the lysine residue in the synthesis of Liraglutide analogues.

Fragment Condensation Approach : This strategy involves the synthesis of the this compound building block in solution (liquid-phase synthesis) prior to its incorporation into the peptide chain during SPPS. google.com The synthesis of the fragment itself involves reacting palmitic acid with the amino group of a protected glutamic acid (H-Glu-OtBu) to form Pal-Glu-OtBu. cnr.it This dipeptide is then coupled to the ε-amino group of Fmoc-protected lysine. This method ensures that the complex side chain is correctly formed before it is introduced into the growing peptide, minimizing potential side reactions on the solid support. google.com

On-Resin Acylation : An alternative approach involves incorporating a lysine residue with an orthogonally protected side chain, such as Fmoc-Lys(Alloc)-OH, into the peptide during SPPS. acs.orggoogleapis.com After the full peptide backbone is assembled, the Alloc (allyloxycarbonyl) protecting group on the lysine side chain is selectively removed. google.com The exposed ε-amino group is then acylated directly on the solid support by reacting it with an activated form of the lipid-linker moiety, such as Palm-Glu(OSu)-OtBu (an N-hydroxysuccinimide ester). acs.orggoogleapis.com While this method offers flexibility, it can be more challenging due to the need for selective deprotection and potential for incomplete coupling reactions on the resin. google.com

Synthesis StrategyDescriptionAdvantagesDisadvantages
Fragment Condensation The this compound building block is pre-synthesized in solution and then incorporated during SPPS. google.comHigh efficiency, reduced risk of side reactions on the resin, simplified purification of the final peptide.Requires a separate, multi-step liquid-phase synthesis for the building block.
On-Resin Acylation A lysine with an orthogonal side-chain protecting group (e.g., Alloc) is incorporated into the peptide. The lipid moiety is coupled to the lysine side chain after the peptide is fully assembled on the resin. acs.orggoogle.comGreater flexibility in modifying the lipid side chain late in the synthesis process.Risk of incomplete coupling on the solid support, potential for side reactions during on-resin modifications, may require more complex purification. google.com

Application in Semaglutide and Tirzepatide Derivatives

The successful strategy of lipidation demonstrated in Liraglutide has been further refined and applied to develop next-generation therapeutics like Semaglutide and Tirzepatide. These drugs also feature a lipidated lysine residue to prolong their duration of action, allowing for once-weekly administration. researchgate.net While the core principle remains the same, the chemical nature of the side chain has been elaborated to further optimize pharmacokinetic properties.

Structural Elaboration with Extended Fatty Acyl and Linker Moieties (e.g., AEEA Spacers)

The evolution from Liraglutide to Semaglutide and Tirzepatide is characterized by significant modifications to the fatty acid and linker components of the side chain.

Semaglutide : In Semaglutide, the lysine residue is acylated with a longer C18 fatty diacid (octadecanedioic acid). This fatty diacid is connected to the lysine via a linker composed of a glutamic acid unit and two hydrophilic 2-(2-aminoethoxy)ethoxyacetic acid (AEEA) spacers. jenkemusa.com The AEEA units are flexible, water-soluble linkers that increase the distance between the fatty acid and the peptide backbone. researchgate.net This extended and more hydrophilic linker system is designed to optimize the balance between albumin binding affinity and receptor potency.

Tirzepatide : Tirzepatide, a dual GIP and GLP-1 receptor agonist, utilizes a C20 fatty diacid attached to a lysine residue via a glutamic acid and two AEEA units, similar to Semaglutide. The use of an even longer fatty acid chain further enhances its binding to serum albumin.

These structural elaborations demonstrate a sophisticated approach to fine-tuning the drug's properties. The building blocks for these more complex side chains, such as Fmoc-Lys(tBuO-Ste-Glu(AEEA-AEEA)-OtBu)-OH for Semaglutide, are synthesized and used in a manner analogous to this compound. cnr.itjenkemusa.com

TherapeuticFatty Acyl MoietyLinker Components
Liraglutide C16 Palmitic Acidγ-Glutamic Acid
Semaglutide C18 Octadecanedioic Acidγ-Glutamic Acid, 2x AEEA Spacers
Tirzepatide C20 Eicosanedioic Acidγ-Glutamic Acid, 2x AEEA Spacers
Engineering Lipidated Peptides for Enhanced Pharmacokinetic Profiles

The primary goal of engineering these elaborate lipidated side chains is to dramatically improve the pharmacokinetic profile of the peptide. The fatty acid moiety acts as an albumin-binding motif, allowing the lipopeptide to reversibly bind to serum albumin in the bloodstream. nih.gov This has several key consequences:

Extended Half-Life : Albumin has a very long half-life (around 19 days in humans). By binding to albumin, the peptide is protected from rapid renal filtration, extending its own circulation time from minutes (for native GLP-1) to many hours or days. nih.gov

Protection from Degradation : The association with the large albumin molecule provides steric shielding, protecting the peptide from degradation by enzymes like dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1. nih.gov

Reduced Dosing Frequency : The prolonged half-life allows for less frequent administration. While Liraglutide is administered once daily, the enhanced albumin binding of Semaglutide and Tirzepatide, due to their longer fatty diacid chains and optimized linkers, results in half-lives that support once-weekly dosing. researchgate.net

The use of hydrophilic AEEA spacers is crucial, as they help to maintain the peptide's solubility and biological activity by preventing the long fatty acid chain from interfering with the peptide's ability to bind to its target receptor. nih.govlifetein.com This meticulous chemical engineering, enabled by building blocks like this compound and its more complex derivatives, has been pivotal in transforming short-acting peptides into highly effective, long-acting therapeutics.

Utilization in Antibody-Drug Conjugates (ADCs) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and pharmacokinetic profile.

This compound as a Non-Cleavable Linker Moiety in ADCs

This compound is employed as a component in the construction of non-cleavable linkers for ADCs. medchemexpress.comchemicalbook.combio-connect.nldcchemicals.com Non-cleavable linkers are characterized by their high plasma stability, lacking a specific chemical trigger for payload release. creative-biolabs.comnih.gov Instead, drug liberation relies on the complete lysosomal degradation of the antibody component following internalization of the ADC by the target cancer cell. creative-biolabs.comabzena.com

The structure of this compound is inherently stable due to the robust amide bonds within its backbone. When incorporated into an ADC linker, it ensures that the cytotoxic payload remains firmly attached to the antibody while in systemic circulation. This enhanced stability minimizes premature drug release, which can lead to off-target toxicity. proteogenix.science The release mechanism, dependent on lysosomal proteolysis, ensures that the active drug is liberated primarily within the antigen-expressing target cells, potentially widening the therapeutic window of the ADC. proteogenix.scienceresearchgate.net

Methodological Considerations for Linker Attachment in ADC Constructs

The integration of this compound into an ADC construct is a multi-step process that leverages established methodologies in peptide and protein chemistry, particularly solid-phase peptide synthesis (SPPS). chemicalbook.comcoreychem.com The compound's design, featuring orthogonal protecting groups (Fmoc and OtBu), is critical for its controlled and sequential incorporation.

StepDescriptionKey Chemical Groups InvolvedPurpose
1. Linker-Payload SynthesisThe cytotoxic payload is conjugated to the linker building block, often utilizing the free carboxyl group of the lysine in this compound.-COOH (Lysine), Reactive group on payloadTo create the complete linker-drug entity prior to antibody attachment.
2. Fmoc DeprotectionThe Fmoc group is selectively removed from the N-terminus of the linker, typically using a piperidine (B6355638) solution.Fmoc group, PiperidineTo expose the terminal amino group for subsequent peptide chain extension or for creating a reactive site for antibody conjugation.
3. Antibody ConjugationThe linker-payload construct is covalently attached to the monoclonal antibody. This can be done through various chemistries, such as maleimide-thiol coupling to cysteine residues.-SH (Antibody Cysteine), Maleimide (on linker)To form the final, stable Antibody-Drug Conjugate.
4. PurificationThe resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other reagents.N/ATo ensure a homogenous and well-defined final product.

Integration into Proteolysis-Targeting Chimeras (PROTACs) Synthesis

PROTACs are heterobifunctional molecules that function by inducing the degradation of specific target proteins through the cell's own ubiquitin-proteasome system. chemicalbook.com They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. nih.gov The linker is a crucial determinant of a PROTAC's efficacy.

This compound as an Alkyl Chain-Based Linker in PROTAC Architectures

This compound is classified as an alkyl chain-based PROTAC linker. medchemexpress.comchemicalbook.com The core of this linker component is the alkyl chain of the lysine residue. The extended side chain, featuring a 16-carbon palmitoyl group, contributes significant length and lipophilicity. These characteristics are critical as the linker's composition, length, and flexibility directly impact the ability of the PROTAC to facilitate a productive ternary complex between the target protein and the E3 ligase. nih.govexplorationpub.com

Alkyl and polyethylene glycol (PEG) chains are the most common motifs used in PROTAC linkers due to their synthetic tractability and the ease with which their length can be modified. nih.gov The use of a building block like this compound allows for the introduction of a long, flexible, and hydrophobic alkyl-based segment, which can influence the PROTAC's cell permeability and spatial orientation of the two ligands. researchgate.netaxispharm.com

Rational Design Principles for PROTAC Linker Implementation

The rational design of the linker is essential for the development of potent PROTACs. explorationpub.comnih.gov Key parameters such as the linker's length, chemical composition, rigidity, and attachment points must be optimized to ensure the proper spatial orientation of the target protein and the E3 ligase for efficient ubiquitination. researchgate.net

The implementation of this compound in PROTAC design offers a modular approach to optimizing these parameters. Its defined structure provides a scaffold that can be systematically incorporated to vary linker length and physicochemical properties. For instance, the long palmitoyl chain significantly increases hydrophobicity, which can enhance cell membrane permeability. axispharm.com However, the optimal linker is highly dependent on the specific target and E3 ligase pair, often requiring empirical optimization through the synthesis and evaluation of a library of PROTACs with varying linkers. nih.gov

Design PrincipleRelevance to this compoundImpact on PROTAC Function
Linker LengthThe lysine backbone and extended palmitoyl-glutamate side chain provide significant length.Crucial for bridging the target protein and E3 ligase. Too short may cause steric clash; too long may prevent effective ternary complex formation. explorationpub.com
Chemical CompositionPrimarily an alkyl/acyl chain, contributing to high lipophilicity (hydrophobicity).Affects solubility, cell permeability, and pharmacokinetic properties. Hydrophobic linkers can improve cell penetration. axispharm.com
Flexibility/RigidityThe long alkyl and acyl chains offer high flexibility.Flexible linkers can allow the two ligands to adopt an optimal orientation for ternary complex formation. researchgate.net
Attachment PointsThe free carboxyl group and the deprotected N-terminus provide two distinct points for modular attachment to the E3 ligase and target protein ligands.The exit vector from the ligands is critical for productive ternary complex geometry. nih.gov

Analytical Methodologies for Characterization and Quality Control of Fmoc Lys Pal Glu Otbu Oh and Its Conjugates

Spectroscopic Techniques for Structural Verification

Spectroscopic methods are fundamental in confirming the intricate molecular structure of Fmoc-Lys(Pal-Glu-OtBu)-OH. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used. While specific spectra for this compound are not publicly detailed, the expected signals can be inferred from its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of the various protons and carbons in the molecule. Key signals would include those from the aromatic protons of the Fmoc group, the aliphatic chains of lysine (B10760008) and palmitic acid, the tert-butyl ester group, and the characteristic methine protons of the amino acid residues.

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the functional groups present. Characteristic absorption bands would be expected for the amide C=O stretching, the carbamate (B1207046) C=O of the Fmoc group, the ester C=O of the tert-butyl group, N-H stretching of the amides, and C-H stretching of the aliphatic and aromatic components.

UV-Visible (UV-Vis) Spectroscopy: The Fmoc group exhibits a strong UV absorbance, which is useful for detection purposes, particularly in chromatography.

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for determining the purity of this compound and for identifying and quantifying any synthesis-related impurities. medchemexpress.comechemi.com

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. medchemexpress.comechemi.com Purity levels are typically expected to be high, often ≥98% or ≥99%. chemimpex.comcnr.itiris-biotech.de

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (like water with trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, leveraging the strong absorbance of the Fmoc group. The high lipophilicity of the molecule, due to the palmitoyl (B13399708) chain, necessitates a mobile phase with a significant organic component to ensure adequate retention and separation on the column.

Table 1: Representative HPLC Purity Data for this compound

Parameter Value Reference
Purity≥ 99% cem.com
Purity≥ 98% chemimpex.com
Purity>99% cnr.it

Strategies for Identification and Mitigation of Synthetic Byproducts

The synthesis of a complex molecule like this compound can lead to the formation of various byproducts. medchemexpress.com Common impurities might include diastereomers, incompletely coupled products, or side-products from the reaction of protecting groups.

One synthetic approach involves the use of a copper(II) lysinate complex to facilitate the coupling of palmitoyl-glutamic acid tert-butyl ester to lysine. cnr.it While this method can be efficient, it introduces the potential for residual copper in the final product. cnr.it Therefore, analysis for trace metals, such as by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), may be necessary. cnr.it

Mitigation strategies for synthetic byproducts include:

Careful control of reaction conditions: Temperature, reaction time, and stoichiometry of reagents must be precisely controlled to minimize side reactions.

Use of high-purity starting materials: The purity of the initial amino acids and reagents is critical.

Effective purification methods: Purification of the final product and intermediates is crucial. This can involve techniques like crystallization or flash chromatography to remove impurities. cnr.it For instance, the intermediate Pal-Glu-OtBu can be purified by recrystallization from hot petroleum ether. cnr.it

Mass Spectrometry for Molecular Confirmation and Structural Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and providing further structural evidence. cem.com The expected molecular weight for the compound with the molecular formula C46H69N3O8 is approximately 792.1 g/mol . chemimpex.comnih.goviris-biotech.de High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Table 2: Molecular Weight and Formula of this compound

Parameter Value Reference
Molecular FormulaC46H69N3O8 chemimpex.comnih.goviris-biotech.de
Molecular Weight792.1 g/mol chemimpex.comnih.gov
Molecular Weight792.06 g/mol iris-biotech.de
Molecular Weight792.07 g/mol peptide.comcd-bioparticles.net
Exact Mass791.50846617 Da nih.gov

Fragmentation analysis (MS/MS) can also be employed to verify the sequence and structure of the molecule by breaking it down into smaller, identifiable pieces.

Elemental Compositional Analysis

Elemental analysis provides a fundamental check on the purity and composition of the synthesized compound by measuring the percentage of carbon, hydrogen, and nitrogen. cem.com The theoretical elemental composition can be calculated from the molecular formula, C46H69N3O8. Experimental values should closely match these theoretical percentages to confirm the compound's identity and purity.

Enantiomeric Purity Determination

Since this compound is a chiral molecule, containing stereocenters in both the lysine and glutamic acid residues, it is crucial to determine its enantiomeric purity. echemi.com This is particularly important as the biological activity of peptides is highly dependent on their stereochemistry. Chiral chromatography, either gas chromatography (GC) or HPLC with a chiral stationary phase, is the most common method for separating and quantifying enantiomers. For high-quality peptide synthesis, the enantiomeric purity for both the lysine and glutamic acid components should be very high, often specified as ≥99.8%. cem.com

Future Directions and Emerging Research Avenues

Advancements in Synthetic Methodologies for Fmoc-Lys(Pal-Glu-OtBu)-OH Analogues

The synthesis of this compound and its incorporation into peptides is a focal point for innovation, aiming to enhance efficiency, purity, and versatility. Current research is moving beyond traditional linear solid-phase peptide synthesis (SPPS).

One advanced approach involves the synthesis of the entire this compound dipeptide building block in a solution phase, which is then inserted into the peptide sequence on a solid support. researchgate.net This hybrid strategy has been shown to produce the final lipopeptide with high purity and yield, making it a potentially attractive method for industrial-scale production. researchgate.net

Another innovative method utilizes a copper(II) lysinate complex. cnr.it In this strategy, the α-amino and carboxylic groups of lysine (B10760008) are protected simultaneously through complexation with a Cu²⁺ ion. cnr.it This allows for the selective acylation of the ε-amino group, followed by the removal of the copper and subsequent protection of the α-amino group with Fmoc. This technique has been successfully applied to generate the building blocks for both liraglutide (B1674861) and semaglutide, demonstrating its potential to streamline the synthesis of complex lipidated amino acids. cnr.it

Researchers are also optimizing SPPS by using activated forms of the building block, such as Fmoc-Lys(Pal-Glu-OtBu)-OPfp (pentafluorophenyl ester), to facilitate more efficient coupling reactions on the solid support. google.com Furthermore, the use of dipeptide or larger peptide fragments (convergent synthesis) instead of single amino acid additions is being explored to reduce the number of coupling steps and minimize the formation of deletion impurities, which can lower production costs. cnr.itgoogle.com However, this convergent approach can present its own challenges, such as the poor solubility of protected peptide fragments, which can hinder the coupling reaction. cnr.it

Table 1: Comparison of Synthetic Strategies for this compound and its Incorporation

Synthetic StrategyDescriptionAdvantagesChallenges
Hybrid Solid/Solution Phase The this compound building block is first synthesized in solution and then coupled to the peptide chain during solid-phase synthesis. researchgate.netHigh purity and yield; suitable for industrial production. researchgate.netRequires separate solution-phase synthesis and purification steps.
Copper(II) Lysinate Complex A transient copper(II) complex is used to protect the α-amino and carboxyl groups of lysine, allowing for selective side-chain acylation. cnr.itSimplifies the protection scheme in a single step. cnr.itRequires removal of residual copper, which must be verified by methods like ICP-MS. cnr.it
Convergent Fragment Coupling Pre-synthesized peptide fragments, including one containing the lipidated lysine, are coupled on the solid phase. cnr.itgoogle.comFewer coupling steps, potentially reducing deletion impurities and cost. google.comProtected peptide fragments can have poor solubility, complicating the coupling reaction. cnr.it
Post-Synthesis Lipidation on Resin Lysine, protected with an orthogonal group like Alloc, is incorporated into the peptide chain. The Alloc group is then removed, and the lipid moiety is attached while the peptide is still on the resin. acs.orgAvoids handling the complex this compound building block directly during every coupling.Premature Fmoc removal from the adjacent amino acid can occur after Alloc deprotection. acs.org

Expanding the Biological and Therapeutic Scope of this compound-Derived Constructs

While the compound is integral to diabetes therapeutics like liraglutide, its unique structure—combining a protected amino acid with a lipidated spacer—makes it a versatile tool for broader applications. chemicalbook.combiosynth.com The attachment of the palmitoyl (B13399708) group via the glutamic acid linker is a form of peptide lipidation, a strategy known to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. nih.gov

Another burgeoning field is the development of PROteolysis TArgeting Chimeras (PROTACs) . chemicalbook.commedchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.com this compound can be used as an alkyl chain-based linker in PROTAC synthesis, providing the necessary scaffold to connect the two binding ligands. medchemexpress.commedchemexpress.com

Furthermore, the principle of lipidation is being explored to generate novel therapeutics. For instance, attaching fatty acids can bestow antimicrobial or antifungal properties upon otherwise inactive short peptides. nih.gov This opens the possibility of using this compound derivatives to create new classes of anti-infective agents.

Table 2: Current and Potential Therapeutic Areas for this compound Derived Constructs

Therapeutic AreaApplicationMechanism / Rationale
Metabolic Disease GLP-1 Receptor Agonists (e.g., Liraglutide) chemicalbook.comThe lipid moiety promotes binding to albumin, extending the drug's half-life for treating Type 2 Diabetes. researchgate.net
Oncology Antibody-Drug Conjugates (ADCs) & PROTACs medchemexpress.commedchemexpress.comServes as a stable, non-cleavable linker to connect an antibody to a cytotoxin or to bridge a target protein and an E3 ligase. chemicalbook.commedchemexpress.com
Infectious Diseases Novel Antimicrobial Peptides nih.govLipidation can enhance peptide interaction with microbial membranes, inducing cell death. nih.gov
Immunology Self-Adjuvanting VaccinesThe lipid component can act as an agonist for Toll-like receptors (e.g., TLR2), stimulating an innate immune response alongside the antigenic peptide. nih.gov

Challenges and Innovations in Industrial Manufacturing and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial manufacturing of peptides containing this compound presents significant challenges. The success of Fmoc-based SPPS on an industrial level depends heavily on the quality of the starting materials and the optimization of reaction conditions to minimize side reactions. nih.gov

A primary challenge is preventing side reactions inherent to Fmoc chemistry. Aspartimide formation, which can occur in sequences containing aspartic acid, is a major concern as it leads to multiple impurities that are difficult to separate from the target peptide. nih.govresearchgate.net Racemization, particularly at the histidine and cysteine residues, is another issue that can compromise the purity and biological activity of the final product. nih.gov Innovations to mitigate these issues include the addition of acidic modifiers like Oxyma Pure to the piperidine (B6355638) solution used for Fmoc deprotection, which has been shown to reduce aspartimide-related impurities. semanticscholar.org

The purity of the Fmoc-amino acid building blocks themselves is critical. Commercial preparations can contain impurities like Fmoc-β-Ala-OH or dipeptides (Fmoc-Xaa-Xaa-OH), which can be incorporated into the growing peptide chain. nih.gov Another problematic contaminant is acetic acid, which is not easily detected by standard HPLC but can cause irreversible capping of the peptide chain, terminating the synthesis prematurely. semanticscholar.org Therefore, stringent quality control and specifications for raw materials, requiring acetic acid levels below 0.02%, are necessary for clean and efficient industrial SPPS. semanticscholar.org

Table 3: Manufacturing Challenges and Process Innovations

ChallengeDescriptionInnovation / Solution
Impurity Formation Side reactions like aspartimide formation and racemization during SPPS reduce the yield of the active pharmaceutical ingredient (API). nih.govUse of additives (e.g., Oxyma) in deprotection steps; optimization of coupling reagents and conditions. semanticscholar.org
Raw Material Purity Contaminants in Fmoc-amino acid derivatives (e.g., acetic acid, dipeptides) lead to truncated or incorrect peptide sequences. nih.govsemanticscholar.orgStrict quality control of starting materials; development of improved purification methods for amino acid derivatives. nih.gov
Protecting Group Strategy Certain protecting groups can be difficult to remove or may cause side reactions (e.g., Mtt group removal requires harsh acidic conditions). google.comDevelopment and use of more robust and orthogonal protecting groups; employing strategies like the copper(II) lysinate complex to minimize protection/deprotection steps. cnr.it
Low Yield / High Cost The multi-step nature of peptide synthesis, especially for long or complex sequences, can lead to low overall yields and high manufacturing costs. google.comImplementation of convergent (fragment-based) synthesis strategies; automation of SPPS. google.comresearchgate.net
Fragment Solubility In convergent strategies, large protected peptide fragments may be poorly soluble in standard synthesis solvents, hindering coupling efficiency. cnr.itScreening for optimal solvent mixtures; incorporation of solubility-enhancing tags or backbone protection. cnr.it

Exploration of Novel Biomedical Applications for this compound and its Derivatives

Beyond established therapeutic modalities, the unique structure of this compound makes it a candidate for pioneering biomedical research. The interplay between its lipophilic tail and the peptide backbone it modifies is a key area of exploration.

Lipidation is known to influence the secondary structure and aggregation properties of peptides. researchgate.net Research into how the palmitoyl-glutamate moiety of this compound affects the conformation and self-assembly of peptides could lead to the design of novel biomaterials . For example, controlling the aggregation of peptide-based constructs could be used to form hydrogels for tissue engineering or controlled-release drug depots.

The compound and its derivatives are also being investigated for their role in creating sophisticated drug delivery systems . The lipid tail can be used to anchor peptides to the surface of liposomes or other nanoparticle carriers, creating targeted delivery vehicles. This approach could combine the drug-carrying capacity of a nanoparticle with the specific targeting of a biologically active peptide.

Furthermore, the use of this building block in creating peptide-based biosensors is a plausible future direction. The specific binding properties of a peptide can be combined with the membrane-anchoring ability of the lipid tail to create sensors that can be localized to cell surfaces to detect specific analytes or monitor cellular processes. The Fmoc group itself, or a replacement fluorophore, could even be leveraged for detection purposes in certain assay designs. The versatility of the core structure allows it to serve as a molecular multitool for chemists and biologists designing the next generation of sophisticated biomedical products.

Q & A

Basic Research Questions

Q. What are the optimal protocols for synthesizing Fmoc-Lys(Pal-Glu-OtBu)-OH using Fmoc-based chemistry?

  • Methodological Answer : this compound is synthesized via solid-phase peptide synthesis (SPPS) with orthogonal protection strategies. The ε-amino group of lysine is modified with a palmitoyl-glutamic acid (OtBu) side chain, while the α-amino group is protected by Fmoc. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove Fmoc groups iteratively.
  • Coupling : Activate amino acids with HBTU/HOBt in DMF for efficient amide bond formation.
  • Side-Chain Protection : The tert-butyl (OtBu) group on glutamic acid ensures stability during synthesis and is cleaved with TFA post-assembly .
  • Critical Note : Monitor coupling efficiency via Kaiser or ninhydrin tests to prevent truncated sequences.

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Storage : Store as a lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles. In solution (e.g., DMSO), aliquot and store at -80°C for ≤1 month .
  • Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work under fume hoods to avoid inhalation of dust. Ensure electrostatic discharge controls due to flammability risks in powder form .

Q. What solvent systems are effective for dissolving this compound in vitro?

  • Methodological Answer :

Solvent Concentration Range Notes
DMSO10–50 mMPrimary solvent; pre-warm to 37°C for complete dissolution.
Ethanol≤5 mg/mLLimited solubility; sonicate for 10–15 minutes.
PEG-40020% (v/v)Used in vivo formulations with surfactants like Tween-80 .
  • Troubleshooting : For precipitates, add 1–5% acetic acid or dilute with aqueous buffers (pH 7.4) post-dissolution.

Advanced Research Questions

Q. How can structural variations in the fatty acid chain impact the drug delivery efficacy of this compound?

  • Methodological Answer : Modifying the palmitoyl (C16:0) chain alters lipid bilayer interactions. For example:

Chain Length Biological Effect Reference
Decanoyl (C10)Reduced cellular uptake
Stearoyl (C18)Enhanced membrane anchoring
  • Experimental Design : Compare analogs in cellular uptake assays (e.g., fluorescence-tagged derivatives) and measure logP values to correlate hydrophobicity with biodistribution .

Q. What strategies mitigate side reactions during this compound incorporation into peptide chains?

  • Methodological Answer :

  • Aggregation Prevention : Add 0.1 M HOBt or 2% DIPEA to reduce β-sheet formation during SPPS.
  • Orthogonal Deprotection : Use Alloc-protected lysine derivatives, cleaved selectively with Pd(Ph₃P)₄/CH₂Cl₂/AcOH to avoid Fmoc group interference .
  • QC Validation : Analyze intermediates via HPLC-MS to detect deletions or truncations early .

Q. How can researchers resolve contradictions in bioactivity data for PROTACs incorporating this compound?

  • Methodological Answer : Contradictions may arise from variable linker stability or E3 ligase compatibility.

  • Linker Optimization : Test alternative glutamic acid protection (e.g., Alloc vs. OtBu) to balance hydrophobicity and protease resistance.
  • Control Experiments : Compare degradation efficiency in isogenic cell lines (e.g., wild-type vs. E3 ligase-knockout) to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.